4,4-difluorobutan-1-amine Hydrochloride
Description
Significance of Fluorinated Amines as Synthetic Intermediates and Building Blocks
Fluorinated amines are a class of organic compounds that have garnered substantial attention as synthetic intermediates and building blocks, primarily in the field of drug discovery. The introduction of fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the replacement of hydrogen atoms with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing interactions with protein receptors. The gem-difluoroalkyl group (CF2), in particular, is a valuable motif known to improve the pharmacokinetic and absorption, distribution, metabolism, and excretion (ADME) properties of bioactive compounds.
Overview of 4,4-Difluorobutan-1-amine (B3155907) Hydrochloride as a Key Fluorinated Butyl Amine Scaffold
4,4-Difluorobutan-1-amine hydrochloride serves as a practical and efficient source for the 4,4-difluorobutylamino group. Its hydrochloride salt form enhances stability and handling properties, making it a convenient reagent in various synthetic transformations. The presence of the gem-difluoro group at the terminal position of the butyl chain offers a unique structural element that can be leveraged in the design of novel bioactive molecules.
A notable application of this building block is in the synthesis of potent and selective inhibitors of the voltage-gated sodium channel NaV1.8, a genetically validated target for the treatment of pain. In the development of novel analgesics, researchers have utilized this compound to construct key intermediates.
For example, in the synthesis of a series of 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide derivatives, this compound is a crucial reactant. These compounds have demonstrated significant inhibitory activity against the NaV1.8 channel. One such compound exhibited potent inhibitory activity in both HEK293 cells expressing human NaV1.8 channels and in dorsal root ganglion (DRG) neurons, along with high selectivity over other sodium channel isoforms. nih.gov This highlights the instrumental role of this compound in accessing novel chemical matter with therapeutic potential.
Below is a table detailing the chemical properties of this compound:
| Property | Value |
| CAS Number | 811842-33-8 |
| Molecular Formula | C4H10ClF2N |
| Molecular Weight | 145.58 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
The following table presents data on a synthesized NaV1.8 inhibitor that incorporates the 4,4-difluorobutylamino scaffold derived from this compound.
| Compound ID | Structure | NaV1.8 IC50 (nM) in HEK293 cells | Selectivity vs. NaV1.1, NaV1.5, NaV1.7 | Analgesic Potency |
| 2c | 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl-N-(1H-indazol-5-yl)nicotinamide | 50.18 ± 0.04 | >200-fold | Demonstrated in a post-surgical mouse model |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4,4-difluorobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c5-4(6)2-1-3-7;/h4H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGZOJBAVJHKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811842-33-8 | |
| Record name | 4,4-difluorobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4,4 Difluorobutan 1 Amine Hydrochloride
Established Synthetic Routes to 4,4-Difluorobutan-1-amine (B3155907) Hydrochloride
Established synthetic routes to 4,4-difluorobutan-1-amine hydrochloride primarily involve the application of difluoromethylation processes to create the C-F bonds, followed by well-known amination reactions. These methods are valued for their reliability and scalability.
Strategies Involving Difluoromethylation Processes
Difluoromethylation is a key transformation in the synthesis of molecules containing a CF2H group. Various reagents have been developed for the introduction of the difluoromethyl group, which can be broadly categorized as nucleophilic, electrophilic, and radical difluoromethylation agents. alfa-chemistry.com
One common strategy involves the deoxyfluorination of an appropriate aldehyde precursor, such as 4-oxobutanoic acid derivatives, using reagents like diethylaminosulfur trifluoride (DAST). This would be followed by further functional group manipulations to introduce the amine. Another approach is the use of radical difluoromethylation reagents, such as zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), which can introduce a CF₂H group into organic substrates under mild conditions. nih.govresearchgate.net While direct difluoromethylation of a butane (B89635) derivative at the 4-position is challenging, a more common route involves the synthesis of a precursor already containing the difluoro group.
| Difluoromethylation Reagent Type | Example Reagent(s) | Substrate Type |
| Nucleophilic | TMSCF₂H, PhSO₂CF₂H | Aldehydes, Ketones, Imines |
| Electrophilic | S-(difluoromethyl)diarylsulfonium salts | Electron-rich molecules |
| Radical | Zn(SO₂CF₂H)₂ (DFMS) | Heteroarenes, π-systems |
Amination Reactions Applied to Fluorinated Precursors (e.g., Reductive Amination, Gabriel Synthesis)
Once a suitable fluorinated precursor containing the 4,4-difluorobutyl moiety is obtained, standard amination methods can be employed.
Reductive Amination: This method involves the reaction of a carbonyl compound, in this case, 4,4-difluorobutanal (B2427367), with an amine source, typically ammonia (B1221849), to form an intermediate imine which is then reduced to the desired primary amine. wikipedia.org The reduction can be carried out using various reducing agents, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comorganic-chemistry.org Reductive amination is a versatile and widely used method for the synthesis of a broad range of amines. nih.gov
A general scheme for the reductive amination of 4,4-difluorobutanal is as follows:
Step 1: Imine Formation: 4,4-difluorobutanal reacts with ammonia to form an imine intermediate.
Step 2: Reduction: The imine is reduced in situ to 4,4-difluorobutan-1-amine.
Step 3: Salt Formation: The resulting amine is treated with hydrochloric acid to yield the hydrochloride salt.
| Reducing Agent | Typical Solvent | Key Features |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Reduces both imines and carbonyls; typically added after imine formation. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for imines in the presence of carbonyls at appropriate pH. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Mild and selective; does not require strict pH control. |
Gabriel Synthesis: This method provides a reliable route to primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct alkylation with ammonia. The synthesis begins with the N-alkylation of potassium phthalimide (B116566) with a suitable fluorinated precursor, such as 1-bromo-4,4-difluorobutane. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the primary amine.
The synthesis of 1-bromo-4-fluorobutane, a related precursor, can be achieved from 1,4-dibromobutane (B41627) and potassium fluoride, indicating a potential pathway to 1-bromo-4,4-difluorobutane from a corresponding difluorinated starting material. ontosight.ai
Novel and Emerging Synthetic Approaches
Recent advancements in synthetic organic chemistry offer new avenues for the preparation of fluorinated amines with improved efficiency, selectivity, and stereocontrol.
Asymmetric Synthesis of Related Fluorinated Amines
The development of asymmetric methods for the synthesis of chiral fluorinated amines is of significant interest due to the importance of enantiomerically pure compounds in pharmaceuticals. While specific asymmetric syntheses of 4,4-difluorobutan-1-amine are not widely reported, methods developed for structurally similar compounds can provide valuable insights. For instance, catalytic asymmetric difluoroalkylation using in situ generated difluoroenol species has been shown to be effective for the synthesis of fluorinated compounds with high enantioselectivity. rsc.orgnih.gov Furthermore, direct asymmetric reductive amination catalyzed by iridium complexes with bulky phosphoramidite (B1245037) ligands has emerged as a powerful tool for the synthesis of chiral β-arylamines, and similar principles could potentially be adapted for aliphatic amines. rsc.org
Chemo- and Regioselective Functionalization for 4,4-Difluorobutan-1-amine Derivatives
The selective functionalization of the C-F bond in difluoroalkanes is a growing area of research that could enable the synthesis of diverse derivatives of 4,4-difluorobutan-1-amine. Transition metal catalysis, particularly with palladium and nickel, has been employed for the regioselective C-F bond transformations of silyl (B83357) difluoroenolates and the stereodivergent functionalization of gem-difluoroalkenes. nih.govnih.gov These methods allow for the introduction of various substituents at or near the difluorinated carbon, offering a pathway to novel fluorinated molecules. The ability to selectively activate and functionalize C-F bonds provides a powerful tool for the late-stage modification of fluorinated compounds. baranlab.org
Sustainable Synthesis Considerations for Fluorinated Amines
The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact. acs.org Key considerations include the use of more benign solvents, the development of catalytic processes to reduce waste, and the use of safer and more sustainable fluorinating reagents.
Chemical Reactivity and Transformations of 4,4 Difluorobutan 1 Amine Hydrochloride
Reactivity Profiles of the Primary Amine Moiety
The primary amine group in 4,4-difluorobutan-1-amine (B3155907) hydrochloride is the main center of reactivity, characterized by the lone pair of electrons on the nitrogen atom. This lone pair imparts nucleophilic and basic properties to the molecule, allowing it to participate in a variety of chemical transformations.
Nucleophilic Reactions
As a nucleophile, the primary amine can attack electron-deficient centers to form new covalent bonds. The hydrochloride salt form implies that the amine is protonated, and therefore, it must typically be neutralized with a base to liberate the free amine before it can act as an effective nucleophile.
Common nucleophilic reactions involving primary amines include:
Acylation: The free amine readily reacts with acylating agents such as acyl chlorides, acid anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds. For instance, the reaction with acetyl chloride would yield N-(4,4-difluorobutyl)acetamide. These reactions are often vigorous and may require cooling.
Alkylation: The amine can undergo alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve mono-alkylation, reductive amination is a more effective strategy.
Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines (Schiff bases) through a reversible acid-catalyzed addition-elimination reaction. These imines can be subsequently reduced to secondary amines.
Michael Addition: The amine can act as a nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds.
The nucleophilicity of the amine in 4,4-difluorobutylamine is expected to be slightly attenuated compared to non-fluorinated analogues due to the electron-withdrawing inductive effect of the gem-difluoro group, even though it is positioned at the γ-carbon.
Derivatization Strategies
The primary amine functionality of 4,4-difluorobutan-1-amine hydrochloride allows for a wide range of derivatization strategies. These are often employed to modify the molecule's properties for analytical purposes or to build more complex molecular architectures. Common derivatizing agents for primary amines include:
| Derivatizing Agent Class | Example Reagent | Functional Group Introduced |
| Acylating Agents | Acetic Anhydride | Acetyl |
| Sulfonylating Agents | Dansyl Chloride | Dansyl |
| Isocyanates | Phenyl isocyanate | Phenylurea |
| Isothiocyanates | Phenyl isothiocyanate | Phenylthiourea |
These derivatization reactions typically proceed under mild conditions and are often used to introduce chromophores or fluorophores for detection in techniques like HPLC, or to improve volatility for gas chromatography.
Influence of the Geminal Difluoro Moiety on Molecular Reactivity
Electronic Effects on Adjacent Functional Groups
The two fluorine atoms are highly electronegative, creating a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon chain, leading to a decrease in electron density at the nitrogen atom of the primary amine. A lower electron density on the nitrogen atom results in reduced basicity and nucleophilicity compared to its non-fluorinated counterpart, n-butylamine. The pKa of the conjugate acid of 4,4-difluorobutan-1-amine is expected to be lower than that of n-butylamine. This reduced basicity can influence the reaction conditions required for transformations involving the amine group, for example, by affecting the equilibrium of acid-catalyzed reactions.
Specific Reaction Pathways Involving this compound
While specific, detailed reaction pathways for this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the principles outlined above. It is a valuable building block in medicinal chemistry and materials science for introducing the 4,4-difluorobutyl moiety.
A key synthetic application is in the formation of amides and sulfonamides. For example, in the synthesis of pharmaceutical intermediates, it can be reacted with various carboxylic acids or sulfonyl chlorides to introduce the fluorinated chain.
Example Reaction: Amide Formation
A common transformation would be the coupling of 4,4-difluorobutan-1-amine (liberated from its hydrochloride salt) with a carboxylic acid using a standard peptide coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Scheme:
R-COOH + H₂N-(CH₂)₃-CF₂H + Coupling Agent → R-CO-NH-(CH₂)₃-CF₂H
This reaction would proceed via the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack from the primary amine of 4,4-difluorobutylamine. The electron-withdrawing nature of the difluoro group would make the amine slightly less reactive than a non-fluorinated analogue, potentially requiring slightly more forcing conditions or longer reaction times to achieve high yields.
The resulting N-(4,4-difluorobutyl) amides are of interest in drug discovery, as the gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, and can improve metabolic stability and binding affinity.
Substitution Reactions at Fluorine-Bearing Carbons
Direct nucleophilic substitution of a fluorine atom in a gem-difluoroalkane, such as in 4,4-difluorobutan-1-amine, is a challenging transformation due to the exceptional strength of the C-F bond. Unlike other halogens, fluoride is a poor leaving group. Consequently, these reactions typically require harsh conditions or specific activation of the C-F bond.
Research on analogous gem-difluoroalkanes indicates that substitution reactions are not spontaneous and often proceed through mechanisms that avoid the direct displacement of a fluoride ion. Methods to achieve functionalization at such positions often involve initial elimination or C-H activation adjacent to the difluoro group, followed by subsequent transformations.
Illustrative Potential Substitution Pathways:
While direct SN2 displacement of fluoride is highly unfavorable, hypothetical substitution reactions could be envisioned under forcing conditions or through radical mechanisms. The following table outlines potential, albeit challenging, substitution scenarios based on general principles of organofluorine chemistry.
| Reaction Type | Reagent/Conditions | Potential Product | Remarks |
| Hydrolysis | Strong acid/base, high temperature | 4-oxobutanal | Would likely proceed through an elimination-addition mechanism rather than direct substitution. The gem-difluoro group is generally stable to hydrolysis under moderate conditions. |
| Amination | Strong nucleophilic amine, high pressure/temperature | Diamine derivative | Extremely unlikely to proceed via direct substitution. |
| Alkylation | Organometallic reagents (e.g., Grignard, organolithium) | Alkylated derivative | More likely to involve deprotonation at a carbon adjacent to the CF2 group, if possible, rather than direct substitution. |
It is important to note that due to the electron-withdrawing nature of the gem-difluoro group, the adjacent C-H bonds are acidified, which can be a site of reactivity under basic conditions, potentially leading to elimination reactions rather than substitution.
Redox Chemistry of Fluorinated Alkyl Amines
The redox chemistry of this compound can involve both the amine functionality and the fluorinated alkyl chain. The presence of fluorine atoms can significantly influence the reactivity of the molecule in oxidation and reduction reactions.
Oxidation:
The primary amine group is susceptible to oxidation to form various products such as imines, oximes, or nitriles, depending on the oxidant and reaction conditions. The strong electron-withdrawing effect of the distant gem-difluoro group is expected to have a minor, but potentially noticeable, impact on the oxidation potential of the amine compared to non-fluorinated analogues.
Research on the oxidation of fluorinated amines has shown that the C-F bonds themselves are highly resistant to oxidation. However, oxidative processes can lead to cleavage of C-C or C-H bonds, which can be influenced by the presence of fluorine. For instance, deconstructive fluorination of cyclic amines has been achieved through oxidative C-C bond cleavage, although this is not directly applicable to the acyclic 4,4-difluorobutan-1-amine rsc.org.
Reduction:
The reduction of the C-F bond in a gem-difluoroalkane is a difficult process due to its high bond dissociation energy. researchgate.net Catalytic hydrogenation, a common method for reducing many functional groups, is generally ineffective for C-F bond cleavage under standard conditions. More specialized and powerful reducing agents or electrochemical methods are typically required.
Visible light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage under mild conditions. nih.gov These methods often involve single-electron transfer (SET) to the fluorinated molecule, generating a radical anion that can then eliminate a fluoride ion. nih.gov This approach has been successfully applied to the reduction of perfluorinated arenes and activated aliphatic fluorides. researchgate.netnih.gov
Potential Redox Transformations:
The following table summarizes potential redox reactions based on the known chemistry of fluorinated alkyl amines.
| Reaction Type | Reagent/Conditions | Potential Product | Remarks |
| Amine Oxidation | Mild oxidizing agent (e.g., PCC, Swern) | 4,4-difluorobutanal (B2427367) | Oxidation of the primary amine to an aldehyde. |
| Amine Oxidation | Strong oxidizing agent (e.g., KMnO4) | 4,4-difluorobutanoic acid | Further oxidation of the intermediate aldehyde. |
| C-F Reduction | Photoredox catalysis with a hydrogen atom donor | 4-fluorobutan-1-amine or Butan-1-amine | Stepwise or complete hydrodefluorination. Requires specific catalytic systems. |
| C-F Reduction | Dissolving metal reduction (e.g., Na/NH3) | Butan-1-amine | Potentially could reduce the C-F bonds, though conditions might also affect the amine group. |
Applications of 4,4 Difluorobutan 1 Amine Hydrochloride in Complex Chemical Synthesis
Utilization as a Building Block for Advanced Fluorinated Organic Compounds
The primary amine functionality of 4,4-difluorobutan-1-amine (B3155907) hydrochloride allows for its participation in a wide array of chemical transformations. It can be readily acylated, alkylated, and used in reductive amination reactions to introduce the 4,4-difluorobutyl moiety into a larger molecular framework. This difluorinated motif is of particular interest as the gem-difluoro group can act as a bioisostere for other functional groups, such as a carbonyl or an ether linkage, while offering increased metabolic stability. nih.govnih.gov
Role as a Key Intermediate in Multi-Step Synthetic Sequences
Beyond its direct incorporation, 4,4-difluorobutan-1-amine hydrochloride is a crucial intermediate in multi-step synthetic pathways, providing access to a diverse range of complex fluorinated molecules.
This compound is instrumental in the construction of novel molecular scaffolds where the difluorobutyl group is a key structural element. The development of new methodologies for the synthesis of fluorine-containing molecules is an active area of research, with transition metal-catalyzed C-H bond functionalization being a powerful tool to create original fluorinated scaffolds. nih.gov The ability to introduce the 4,4-difluorobutyl group allows for the exploration of new chemical space and the generation of compound libraries for screening purposes.
The amine group of this compound provides a handle for the construction of various heterocyclic and carbocyclic ring systems. For instance, it can participate in condensation reactions with dicarbonyl compounds to form fluorinated nitrogen-containing heterocycles, which are prevalent motifs in many biologically active compounds. Furthermore, modern cross-coupling methodologies enable the attachment of the 4,4-difluorobutylamino side chain to aromatic and heteroaromatic cores, expanding the diversity of accessible structures.
Table 1: Examples of Reactions Incorporating the 4,4-Difluorobutyl Moiety
| Reaction Type | Reactant A | Reactant B | Product Type |
| Amide Coupling | 4,4-Difluorobutan-1-amine | Carboxylic Acid/Acyl Chloride | N-(4,4-difluorobutyl)amide |
| Reductive Amination | 4,4-Difluorobutan-1-amine | Aldehyde/Ketone | Secondary/Tertiary Amine |
| Nucleophilic Substitution | 4,4-Difluorobutan-1-amine | Alkyl Halide | Secondary/Tertiary Amine |
| Buchwald-Hartwig Amination | 4,4-Difluorobutan-1-amine | Aryl Halide/Triflate | N-(4,4-difluorobutyl)aniline |
Design and Synthesis of Fluorinated Analogs for Chemical Probe Development
Chemical probes are essential tools for studying biological systems. The introduction of fluorine, and specifically the 4,4-difluorobutyl group, can be a strategic decision in the design of these probes. nih.govnih.govfrontiersin.org
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry. tandfonline.com The difluoromethylene (CF2) group, present in 4,4-difluorobutan-1-amine, is a well-established bioisostere for an oxygen atom (ether linkage) or a carbonyl group (ketone). nih.govnih.govresearchgate.netresearchgate.net This substitution can lead to compounds with improved metabolic stability, as the C-F bond is more resistant to enzymatic cleavage than a C-O or C=O bond. molecularcloud.org Synthetic routes utilizing this compound allow for the rational design and synthesis of such fluorinated bioisosteres for the development of novel chemical probes and therapeutic agents.
Table 2: Physicochemical Effects of Gem-Difluorination
| Property | Effect of CF2 Group | Rationale |
| Acidity/Basicity | Decreases basicity of the amine | Inductive electron-withdrawing effect of fluorine atoms. nih.gov |
| Lipophilicity (LogP) | Generally increases | The effect can be complex and is influenced by the overall molecular structure. nih.gov |
| Metabolic Stability | Often improves | The C-F bond is stronger and less susceptible to enzymatic oxidation. molecularcloud.orgnih.gov |
| Conformation | Can induce specific conformations | Steric and electronic effects of the CF2 group can restrict bond rotation. rsc.org |
Mechanistic Investigations and Reaction Pathway Elucidation
Mechanistic Insights into Amine Functionalization in the Presence of Fluorine
The presence of fluorine atoms significantly alters the electronic properties of the amine group in 4,4-difluorobutan-1-amine (B3155907). The strong electron-withdrawing effect of the gem-difluoro group, transmitted through the alkyl chain, reduces the basicity (pKa) of the primary amine. nih.gov This attenuation of basicity is a well-documented phenomenon in fluoroamines and has important implications for their behavior in chemical reactions and biological systems. nih.gov For example, the inductive effects of a β-fluorine atom can lower the pKa of a linear aliphatic amine from approximately 10.7 to around 9.0, and a β,β-difluoro substitution can further decrease it to about 7.3. nih.gov
This reduced nucleophilicity of the amine can affect the kinetics and outcomes of typical amine functionalization reactions. For example, in acylation or alkylation reactions, harsher conditions or more potent electrophiles may be required compared to their non-fluorinated counterparts. Mechanistically, the transition states of these reactions will be influenced by the altered electronic density at the nitrogen atom. While direct C-F bond amination of aryl fluorides is a known process, often requiring strong bases or transition metal catalysis, the functionalization of the amine group in a fluorinated molecule like 4,4-difluorobutan-1-amine follows more conventional nucleophilic pathways, albeit with modified reactivity. nih.gov
Catalytic Strategies and Mechanistic Pathways
Catalysis provides essential tools for the selective transformation of fluorinated compounds, including those containing amine functionalities. Both metal-based and organocatalytic strategies offer distinct mechanistic pathways for modifying molecules like 4,4-difluorobutan-1-amine.
Transition metal catalysis is a cornerstone for the functionalization of organofluorine compounds. beilstein-journals.orgdntb.gov.ua While direct C(sp³)–F bond activation in aliphatic systems like 4,4-difluorobutan-1-amine is challenging, metal catalysts can facilitate reactions at other positions of the molecule. For instance, palladium- and copper-based catalysts are commonly used for cross-coupling reactions involving fluorinated substrates. beilstein-journals.org
In reactions involving fluorinated amines, metal catalysts can play a role in directing C-H activation. The presence of fluorine substituents can influence the regioselectivity of C-H activation, often favoring positions ortho to the C-F bond in aromatic systems. ox.ac.ukacs.org For an aliphatic amine like 4,4-difluorobutan-1-amine, metal catalysts could potentially mediate C-H functionalization along the butyl chain, with the electronic influence of the gem-difluoro group affecting the reaction's course.
The general mechanism for many metal-catalyzed cross-coupling reactions involving C-F bond activation includes steps such as oxidative addition of the C-F bond to a low-valent metal center, followed by transmetalation and reductive elimination. mdpi.com However, for a saturated aliphatic fluoride, such pathways are less common. More relevant are transformations that exploit the reactivity of the amine group, where the metal catalyst coordinates to the amine and directs subsequent reactions.
| Catalyst Type | Reaction Type | General Mechanistic Steps | Relevance to 4,4-difluorobutan-1-amine |
|---|---|---|---|
| Palladium (Pd) | C-N Cross-Coupling (Buchwald-Hartwig) | Oxidative Addition, Ligand Exchange, Reductive Elimination | Applicable for synthesizing fluorinated aryl amines, not directly for modifying the aliphatic chain. |
| Copper (Cu) | Allylic Fluorination | Formation of Cu-F species, Nucleophilic attack | Illustrates metal-mediated fluorination, a reverse reaction to C-F activation. beilstein-journals.org |
| Nickel (Ni) | C-F/C-H Cross-Coupling | Oxidative Addition of C-F or C-H bond | Potentially applicable for functionalizing the molecule, though C(sp³)–F activation is difficult. mdpi.com |
Organocatalysis has emerged as a powerful strategy for the synthesis and functionalization of fluorinated molecules, often providing high enantioselectivity under mild conditions. nih.gov For fluorinated amines, organocatalysis can be employed in several ways. One prominent approach involves the asymmetric α-fluorination of aldehydes or ketones using a chiral amine catalyst (e.g., a MacMillan catalyst) and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). princeton.eduresearchgate.net The resulting fluorinated carbonyl compound can then be converted to a fluorinated amine through reductive amination.
The mechanism of this type of organocatalytic fluorination proceeds through the formation of a chiral enamine intermediate from the aldehyde and the catalyst. princeton.edu This enamine then attacks the electrophilic fluorine source, with the stereochemistry being controlled by the chiral environment of the catalyst. researchgate.net While this method is used to synthesize fluorinated amines rather than functionalize them, it highlights a key mechanistic paradigm in organocatalysis involving fluorinated compounds. For a pre-existing molecule like 4,4-difluorobutan-1-amine, organocatalytic methods could be envisioned for reactions involving the amine group, such as Michael additions to α,β-unsaturated aldehydes, where the fluorinated tail would influence reactivity and potentially stereoselectivity.
| Catalyst Type | Reaction | Key Intermediate | Significance |
|---|---|---|---|
| Chiral Imidazolidinone (MacMillan Catalyst) | Asymmetric α-fluorination of aldehydes | Chiral Enamine | Provides enantiopure α-fluoro aldehydes, which are precursors to chiral β-fluoroamines. nih.govprinceton.edu |
| Proline and derivatives | Mannich Reaction | Enamine/Iminium Ion | Used to construct carbon-carbon bonds adjacent to an amine, applicable to fluorinated substrates. |
Computational Chemistry and Theoretical Studies of 4,4 Difluorobutan 1 Amine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These calculations can determine various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), Mulliken charges, and electrostatic potential maps.
DFT calculations on similar fluorinated organic molecules have shown that fluorination generally lowers the HOMO and LUMO energy levels. A lower HOMO energy suggests higher stability and lower reactivity towards electrophiles, while a lower LUMO energy indicates a higher susceptibility to nucleophilic attack. For 4,4-difluorobutan-1-amine (B3155907) hydrochloride, the protonated amine group would also significantly impact the electronic structure, further withdrawing electron density from the alkyl chain.
Table 1: Predicted Electronic Properties of a Model Fluorinated Alkylamine
| Property | Predicted Value | Significance |
| HOMO Energy | Lowered by Fluorination | Increased stability, reduced reactivity with electrophiles |
| LUMO Energy | Lowered by Fluorination | Increased susceptibility to nucleophilic attack |
| Mulliken Charge on C4 | Positive | Indicates electrophilic character at this position |
| Mulliken Charge on F | Negative | Reflects the high electronegativity of fluorine |
| Dipole Moment | Increased | Enhanced polarity due to C-F and N+-H bonds |
Note: The values in this table are qualitative predictions based on general principles of computational studies on analogous fluorinated and protonated amines and are intended for illustrative purposes.
Conformational Analysis of 4,4-Difluorobutan-1-amine Hydrochloride and Related Fluorinated Systems
The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Conformational analysis through computational methods can identify the most stable conformers and the energy barriers for rotation around single bonds.
Computational studies on protonated n-butylamine have shown that the alkyl chain can adopt various staggered conformations, with the relative energies being influenced by gauche and anti arrangements. In the case of this compound, the gauche interactions involving the fluorine atoms are expected to be particularly significant. The most stable conformers will likely be those that minimize steric repulsion while maximizing favorable electrostatic interactions, such as intramolecular hydrogen bonding between the ammonium (B1175870) group and the fluorine atoms, if sterically feasible.
Table 2: Relative Energies of Hypothetical Conformers of a Difluorinated Butylammonium Cation
| Conformer (Dihedral Angles C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Interactions |
| anti-anti-anti | 0.0 (Reference) | Extended chain, minimal steric hindrance |
| anti-anti-gauche | +0.5 - +1.0 | Gauche interaction between C2-H and C4-F |
| anti-gauche-anti | +0.8 - +1.5 | Gauche interaction between C1-NH3+ and C3-H |
| gauche-anti-anti | +1.0 - +2.0 | Gauche interaction involving the bulky ammonium group |
Note: These values are hypothetical and based on the analysis of related fluorinated alkanes and protonated alkylamines. The actual energy differences would require specific calculations for this compound.
Prediction and Elucidation of Reaction Mechanisms via Computational Methods
Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For fluorinated amines, these studies can provide insights into their reactivity in various chemical transformations.
One area of interest is the nucleophilic substitution (SN2) reactions involving fluorinated alkylamines. Computational studies on SN2 reactions of similar compounds have shown that the presence of fluorine atoms can significantly affect the reaction rates and pathways. The strong electron-withdrawing effect of fluorine can influence the stability of the transition state and the leaving group ability of adjacent groups.
Another relevant area is the study of elimination reactions. The presence of fluorine atoms can increase the acidity of neighboring protons, potentially favoring elimination pathways under basic conditions. Computational studies can help to determine the preferred mechanism (e.g., E2 vs. E1cb) by calculating the energies of the respective transition states and intermediates.
Furthermore, computational investigations into more complex reactions, such as deconstructive fluorination of cyclic amines, provide a framework for understanding the potential reactivity of this compound in similar transformations involving C-C bond cleavage.
Table 3: Computationally Studied Reaction Types for Analogous Fluorinated Amines
| Reaction Type | Computational Insights |
| Nucleophilic Substitution (SN2) | Transition state energies, effect of fluorine on leaving group ability |
| Elimination (E2/E1cb) | Acidity of alpha-protons, stability of carbanionic intermediates |
| Deconstructive Fluorination | Feasibility of C-C bond cleavage, role of catalysts |
Molecular Dynamics Simulations for Fluorinated Amine Systems
Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules in the condensed phase, providing detailed information about intermolecular interactions, solvation, and dynamics. For this compound, MD simulations can be used to understand its behavior in solution.
In an aqueous environment, the protonated amine group of this compound will strongly interact with water molecules through hydrogen bonding. MD simulations of similar alkylammonium ions in water have shown the formation of a well-defined hydration shell around the charged headgroup. The dynamics of these water molecules are typically slower than those in the bulk solvent due to the strong electrostatic interactions.
MD simulations can also provide information on the dynamics of the ion itself, such as its diffusion coefficient and rotational correlation times. These properties are crucial for understanding its transport behavior in solution. The balance of hydrophilic and hydrophobic interactions will govern how the molecule interacts with other solutes and interfaces.
Table 4: Expected Insights from Molecular Dynamics Simulations of this compound in Water
| Property | Expected Observation from MD Simulations |
| Solvation Shell of -NH3+ | Strong hydrogen bonding with water molecules, ordered water structure |
| Solvation of Difluoroalkyl Chain | Complex interactions with water, potential for hydrophobic association |
| Ion Dynamics | Diffusion coefficient influenced by size, shape, and hydration |
| Intermolecular Interactions | Dominance of ion-dipole and hydrogen bonding interactions with water |
Advanced Spectroscopic and Analytical Methodologies for Characterization of Fluorinated Amines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are particularly informative.
¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. In 4,4-difluorobutan-1-amine (B3155907) hydrochloride, the protons on the carbon backbone are influenced by the neighboring fluorine atoms and the terminal ammonium (B1175870) group. The signal for the proton on the difluorinated carbon (CHF₂) is split into a characteristic triplet of triplets due to coupling with the two fluorine atoms and the adjacent CH₂ group. The signals for the other methylene (B1212753) groups are also split by neighboring protons, providing connectivity information.
¹³C NMR: Carbon-13 NMR reveals the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine coupling (J-coupling). blogspot.com The carbon atom directly bonded to the two fluorine atoms (C4) will appear as a triplet due to ¹JCF coupling. acdlabs.com Carbons further away (C3, C2) will also show smaller couplings (²JCF, ³JCF), which can sometimes complicate the spectra but provide invaluable structural confirmation. blogspot.commagritek.com Specialized techniques like proton and fluorine-decoupled ¹³C NMR can be used to simplify the spectrum to single peaks for each carbon environment. magritek.com
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive and powerful tool for analyzing organofluorine compounds. numberanalytics.comaiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. aiinmr.comwikipedia.org The chemical shift range for ¹⁹F is much wider than for ¹H, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atoms. wikipedia.orgthermofisher.com For 4,4-difluorobutan-1-amine, the two fluorine atoms are chemically equivalent and would be expected to produce a single signal. This signal would be split into a triplet due to coupling with the two protons on the adjacent carbon (C3).
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | H1 (CH₂) | ~3.1 | Triplet (t) | J(H-H) ≈ 7-8 |
| ¹H | H2 (CH₂) | ~1.9 | Multiplet (m) | - |
| ¹H | H3 (CH₂) | ~2.2 | Multiplet (m) | - |
| ¹H | H4 (CHF₂) | ~6.0 | Triplet of triplets (tt) | ²J(H-F) ≈ 56, ³J(H-H) ≈ 4.5 |
| ¹³C | C1 | ~40 | Singlet (s) | - |
| ¹³C | C2 | ~20 | Triplet (t) | ³J(C-F) ≈ 5 |
| ¹³C | C3 | ~32 | Triplet (t) | ²J(C-F) ≈ 20 |
| ¹³C | C4 | ~115 | Triplet (t) | ¹J(C-F) ≈ 240 |
| ¹⁹F | F4 | ~ -125 | Triplet (t) | ²J(F-H) ≈ 56 |
Mass Spectrometry (MS) Techniques for Structural Confirmation and Purity Assessment
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and deduce its structure through fragmentation patterns.
For 4,4-difluorobutan-1-amine hydrochloride, soft ionization techniques such as Electrospray Ionization (ESI) would typically be used. In positive ion mode, the analysis would detect the protonated molecule, [M+H]⁺, where M is the free amine. The exact mass of this ion can be measured using high-resolution mass spectrometry (HRMS), allowing for the confirmation of the molecular formula (C₄H₁₀F₂N⁺).
The fragmentation pattern provides structural information. Aliphatic amines commonly undergo α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The presence of electronegative fluorine atoms can influence the fragmentation pathways. Purity assessment is often performed by coupling liquid chromatography with mass spectrometry (LC-MS). researchgate.net This technique separates the target compound from any impurities, and the mass spectrometer provides mass information for each separated component, allowing for their identification. For amine hydrochlorides, LC-MS can sometimes show two peaks with the same molecular weight, which may be related to analytical conditions. chromforum.org
| Ion/Fragment | Formula | Predicted Mass-to-Charge Ratio (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₄H₁₀F₂N⁺ | 110.0776 | Protonated molecular ion (free amine) |
| [M+Na]⁺ | C₄H₉F₂NNa⁺ | 132.0595 | Sodium adduct |
| Fragment 1 | CH₄N⁺ | 30.0338 | Result of α-cleavage (loss of C₃H₅F₂) |
| Fragment 2 | C₃H₅F₂⁺ | 79.0354 | Result of C-C bond cleavage adjacent to amine |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. wikipedia.org These techniques are excellent for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the primary ammonium group (-NH₃⁺) gives rise to a broad and strong absorption band in the region of 2800-3200 cm⁻¹. The C-H stretching vibrations of the methylene groups appear just below 3000 cm⁻¹. The most characteristic feature for this molecule is the C-F stretching vibration, which is expected to be a very strong band in the 1000-1360 cm⁻¹ region. wikipedia.org Other vibrations, such as C-N stretching and various bending modes (wagging, twisting, rocking), also appear in the fingerprint region (<1500 cm⁻¹). wikipedia.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. ondavia.com While the C-F stretch is strong in the IR, it may be weaker in the Raman spectrum. Conversely, more symmetric vibrations can be more prominent in Raman spectra. The technique is particularly useful for analyzing aqueous solutions, as water is a weak Raman scatterer. ondavia.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| -NH₃⁺ | N-H Stretch | 2800-3200 | Strong, Broad | Weak-Medium |
| -CH₂- | C-H Stretch | 2850-2960 | Medium-Strong | Strong |
| -NH₃⁺ | N-H Bend | 1500-1600 | Medium | Weak |
| -CF₂- | C-F Stretch | 1000-1350 | Very Strong | Medium |
| -C-N- | C-N Stretch | 1000-1250 | Medium | Medium |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can unambiguously confirm the molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov
For this compound, a successful analysis requires growing a suitable single crystal. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis yields an electron density map from which the positions of the individual atoms can be determined. The data would confirm the structure of the 4,4-difluorobutylammonium cation and show its ionic interaction with the chloride anion in the crystal lattice. This provides definitive proof of the salt's formation and its solid-state conformation.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.8 Å, b = 12.5 Å, c = 9.3 Å, β = 105° |
| Volume (V) | 650 ų |
| Molecules per unit cell (Z) | 4 |
| Calculated Density | 1.48 g/cm³ |
Future Perspectives and Research Challenges in 4,4 Difluorobutan 1 Amine Hydrochloride Chemistry
Development of More Atom-Economical and Stereoselective Synthetic Routes
A primary challenge in contemporary organic synthesis is the development of reactions that are both highly efficient and environmentally benign. Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. rsc.org Many current synthetic routes to fluorinated amines, while effective, may not be optimally atom-economical.
Future research will focus on catalytic methods that reduce waste and improve efficiency. fiveable.me For instance, borrowing hydrogen or hydrogen autotransfer and reductive amination techniques, often mediated by transition metal catalysts, represent scalable and atom-economical routes to amines. researchgate.net Adapting these methods for fluorinated substrates like the precursors to 4,4-difluorobutan-1-amine (B3155907) is a key research goal. The direct use of ammonia (B1221849) as the amine source is particularly attractive from an atom-economy perspective. rsc.orgresearchgate.net
Another significant hurdle is the stereoselective synthesis of chiral fluorinated amines. rsc.orgnih.gov Chiral molecules containing a stereocenter with a fluorine atom or a fluorinated group are crucial in medicinal chemistry, as the stereochemistry can profoundly impact biological activity. rsc.orgnih.gov However, the stereochemically efficient synthesis of such compounds remains a challenge for chemists. rsc.org
Current strategies often involve the stereoselective transformation of a pre-existing fluorine-containing building block. rsc.org Research is ongoing to develop new catalytic asymmetric methods for creating fluorinated chiral centers. nih.gov This includes phase-transfer catalysis and organocatalytic reductions of fluorinated imines, which have shown promise in yielding chiral products with high enantiomeric excess. rsc.orgrsc.org The development of catalysts that can effectively control the stereochemistry in reactions leading to chiral analogues of 4,4-difluorobutan-1-amine will be a vibrant area of investigation.
Table 1: Comparison of Synthetic Strategies for Amine Synthesis
| Strategy | Advantages | Challenges for Fluorinated Compounds | Key Research Focus |
|---|---|---|---|
| Classical Methods (e.g., Gabriel Synthesis) | Well-established, reliable. | Poor atom economy, stoichiometric waste. rsc.org | Developing recyclable reagents. |
| Reductive Amination | High atom economy, versatile. fiveable.me | Catalyst compatibility with fluorinated substrates, harsh conditions. | Novel heterogeneous catalysts (e.g., Co/Sc). researchgate.net |
| Borrowing Hydrogen | High atom economy, uses alcohols as starting materials. researchgate.net | Catalyst deactivation, high temperatures. | More robust and active catalyst systems. |
| Asymmetric Catalysis | Access to enantiopure compounds. rsc.org | Difficult to control stereoselectivity, limited substrate scope. nih.govrsc.org | New chiral ligands and organocatalysts. rsc.orgnih.gov |
Exploration of Novel Reactivity and Unprecedented Transformations
The gem-difluoromethylene group (CF2) in 4,4-difluorobutan-1-amine hydrochloride imparts unique reactivity that is still not fully understood or exploited. While the carbon-fluorine bond is the strongest single bond in organic chemistry, its activation under controlled conditions presents both a significant challenge and a major opportunity. researchgate.netbaranlab.org
Future research will delve into the selective activation of C–F bonds in unactivated aliphatic systems like 4,4-difluorobutan-1-amine. researchgate.netnih.gov While much progress has been made in activating C–F bonds in polyfluoroarenes, transformations of multiple unactivated aliphatic C(sp³)–F bonds remain scarce. researchgate.netmdpi.com The development of new catalytic systems, potentially involving transition metals or frustrated Lewis pairs, could unlock novel defluorinative or cross-coupling reactions, allowing the difluoro-moiety to be converted into other valuable functional groups. researchgate.netnih.gov
Furthermore, the electronic properties of the gem-difluoro group can influence the reactivity of adjacent functional groups. For instance, gem-difluoroalkenes, which could potentially be synthesized from derivatives of 4,4-difluorobutan-1-amine, exhibit unique reactivity patterns. nih.gov They can act as mimics of carbonyl or amide groups and serve as electrophilic targets for enzyme inhibition. nih.gov Exploring the transformation of the amine group in 4,4-difluorobutan-1-amine into other functionalities could lead to the creation of novel fluorinated building blocks with unprecedented reactivity. Radical-based chemistry has also emerged as a powerful method for activating C-F bonds in structures like gem-difluoroalkenes, offering milder reaction conditions. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of many organofluorine compounds involves hazardous reagents, such as elemental fluorine or hydrogen fluoride, and can be highly exothermic. beilstein-journals.orgvapourtec.com These challenges make traditional batch synthesis methods difficult to control and scale up safely. beilstein-journals.org Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a powerful solution. rsc.org
Flow reactors provide superior control over reaction parameters like temperature and mixing, enhancing safety and often improving product selectivity. beilstein-journals.org This technology is particularly well-suited for fluorination reactions, allowing for the safe handling of toxic reagents and the controlled management of exothermic processes. beilstein-journals.orgacs.org The integration of flow chemistry into the synthesis of this compound and its derivatives could enable safer, more efficient, and scalable production. chemistryviews.org
Moreover, flow systems can be readily automated and integrated with in-line purification and analysis, streamlining multi-step synthetic sequences. vapourtec.comrsc.org Automated synthesis platforms can accelerate the discovery of new reaction conditions and the rapid production of libraries of fluorinated compounds for screening in drug discovery and materials science. chemistryviews.org Future research will focus on developing dedicated flow protocols for the synthesis and functionalization of difluoroalkylamines, potentially leading to on-demand production of these valuable molecules. rsc.org
Table 2: Advantages of Flow Chemistry for Fluorinated Compound Synthesis
| Feature | Benefit in Fluorine Chemistry | Reference |
|---|---|---|
| Enhanced Safety | Contained handling of hazardous reagents (e.g., F2, DAST, HF); better management of exotherms. | beilstein-journals.orgvapourtec.comacs.org |
| Precise Control | Superior control over temperature, pressure, and reaction time, leading to higher selectivity and yields. | beilstein-journals.org |
| Scalability | Easier and safer to scale up production by extending operation time rather than increasing reactor volume. | rsc.orgrsc.org |
| Automation | Enables high-throughput screening, rapid optimization, and multi-step synthesis without manual intervention. | vapourtec.comchemistryviews.org |
| Gas-Liquid Reactions | Increased interfacial contact area significantly improves efficiency for reactions involving gaseous reagents. | rsc.org |
Expanding Applications in Materials Science and Specialized Chemical Synthesis
The unique properties conferred by fluorine—such as high thermal stability, chemical inertness, and low surface energy—make fluorinated compounds highly valuable in materials science. nih.govnumberanalytics.com Fluoropolymers, like Polytetrafluoroethylene (PTFE), are well-known for their exceptional properties. wikipedia.orgplasticsengineering.org Small fluorinated molecules like this compound can serve as crucial building blocks or monomers for creating new, high-performance fluorinated materials. man.ac.uk
Future research will explore the incorporation of the 4,4-difluorobutylamino moiety into polymers, liquid crystals, and other advanced materials. researchgate.net The presence of the gem-difluoro group can be expected to enhance thermal stability and chemical resistance, while the primary amine provides a reactive handle for polymerization or surface modification. numberanalytics.com Potential applications for such materials could be found in aerospace, electronics, and energy storage, such as in lithium batteries or fuel cells. numberanalytics.comresearchgate.netnumberanalytics.com
In specialized chemical synthesis, this compound is a precursor for more complex molecules in the pharmaceutical and agrochemical industries. nih.govrsc.org The difluoromethylene group is a bioisostere of an ether oxygen or a carbonyl group and can improve metabolic stability and binding affinity of drug candidates. nih.gov Research will continue to explore the use of this building block in the synthesis of novel bioactive compounds. The development of efficient methods to incorporate this fragment into complex molecular architectures will be key to unlocking its full potential in medicinal chemistry. chemistryviews.org
Q & A
Q. What are the optimal synthetic routes for 4,4-difluorobutan-1-amine Hydrochloride, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves fluorination of a butan-1-amine precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key parameters include:
- Temperature control : Maintain reactions between -20°C and 0°C to avoid side reactions.
- pH adjustment : Neutralize the amine intermediate with HCl to precipitate the hydrochloride salt.
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity .
- Continuous flow synthesis : For scalability, adopt microreactor systems to enhance mixing and reduce reaction times .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR (δ ≈ -120 to -140 ppm for CF) confirms fluorination, while NMR identifies amine protons (δ 1.5–2.5 ppm) and CH groups adjacent to fluorine .
- Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H] ion (m/z ≈ 138 for the free base) and HCl adducts.
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and salt formation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation.
- Handling : Use inert atmospheres (N/Ar) during synthesis and gloveboxes for moisture-sensitive steps.
- Stability assays : Monitor decomposition via HPLC (C18 column, acetonitrile/water + 0.1% TFA) over 6–12 months .
Advanced Research Questions
Q. What experimental strategies can elucidate the interaction of this compound with neurotransmitter receptors?
- Methodological Answer :
- In vitro binding assays : Use radiolabeled ligands (e.g., -serotonin or -dopamine) in HEK293 cells expressing human 5-HT or D receptors. Measure IC values via competitive binding .
- Electrophysiology : Patch-clamp recordings on neuronal cultures to assess modulation of ion channels (e.g., NMDA receptors) .
- Fluorine metabolic tracing : Track -labeled analogs in vivo using PET imaging to study biodistribution .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular docking : Simulate binding poses with CYP450 enzymes (e.g., CYP3A4) using AutoDock Vina to predict metabolic stability.
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (≈1.2), blood-brain barrier penetration, and toxicity thresholds.
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to correlate fluorine substitution with electronic effects on amine basicity .
Q. How should contradictory data on fluorinated amines’ biological activity be resolved?
- Methodological Answer :
- Dose-response re-evaluation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Orthogonal validation : Confirm receptor binding with SPR (surface plasmon resonance) and functional cAMP assays.
- Structural analogs : Compare activity of 4,4-difluoro vs. 3,3-difluoro derivatives to isolate positional effects .
Q. What methodologies assess the acute toxicity of this compound in preclinical models?
- Methodological Answer :
- Rodent studies : Administer doses (10–100 mg/kg) intravenously to Sprague-Dawley rats. Monitor mortality, organ histopathology, and serum biomarkers (ALT, creatinine) over 14 days.
- Ames test : Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100 with/without metabolic activation.
- hERG inhibition : Use automated patch-clamp systems to assess cardiac risk (IC > 10 µM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
